N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 862390-33-8
VCID: VC4431390
InChI: InChI=1S/C20H17NO4/c1-14(22)15-7-9-16(10-8-15)21-20(23)19-12-11-18(25-19)13-24-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,21,23)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3
Molecular Formula: C20H17NO4
Molecular Weight: 335.359

N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

CAS No.: 862390-33-8

Cat. No.: VC4431390

Molecular Formula: C20H17NO4

Molecular Weight: 335.359

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide - 862390-33-8

Specification

CAS No. 862390-33-8
Molecular Formula C20H17NO4
Molecular Weight 335.359
IUPAC Name N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide
Standard InChI InChI=1S/C20H17NO4/c1-14(22)15-7-9-16(10-8-15)21-20(23)19-12-11-18(25-19)13-24-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,21,23)
Standard InChI Key NFRAVRBXSCTJBM-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises three distinct regions:

  • Furan ring: A five-membered aromatic heterocycle with oxygen at the 1-position.

  • Phenoxymethyl substituent: A methylene group (-CH2_2-) bridges the furan’s 5-position to a phenoxy group, introducing hydrophobic and π-stacking capabilities .

  • N-(4-Acetylphenyl)carboxamide: The furan’s 2-position is functionalized with a carboxamide group linked to a 4-acetylphenyl ring, providing hydrogen-bonding sites and electrophilic reactivity .

Key Structural Data:

PropertyValueSource
IUPAC NameN-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3
InChI KeyNFRAVRBXSCTJBM-UHFFFAOYSA-N
Molecular FormulaC20H17NO4\text{C}_{20}\text{H}_{17}\text{NO}_{4}

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks include νC=O\nu_{\text{C=O}} (1670–1750 cm1^{-1}) for the acetyl and amide groups, and νN-H\nu_{\text{N-H}} (3300 cm1^{-1}) for the secondary amide.

  • NMR:

    • 1H^1\text{H} NMR: Aromatic protons (δ 6.5–8.0 ppm), acetyl methyl (δ 2.6 ppm), and phenoxymethyl CH2_2 (δ 4.5–5.0 ppm) .

    • 13C^{13}\text{C} NMR: Carbonyl carbons (δ 165–175 ppm), furan carbons (δ 110–150 ppm), and acetyl carbon (δ 25–30 ppm) .

Synthesis and Reactivity

Synthetic Pathways

While explicit protocols for this compound are scarce, analogous furan carboxamides are synthesized via:

  • Amide Coupling: Reacting furan-2-carbonyl chloride with 4-aminoacetophenone in the presence of a base (e.g., triethylamine) .

  • Phenoxymethyl Introduction: Electrophilic substitution or nucleophilic displacement at the furan’s 5-position using benzyl halides under basic conditions .

Example Reaction Scheme:

Furan-2-carbonyl chloride+4-AminoacetophenoneEt3NIntermediatePhenoxymethyl bromideTarget Compound\text{Furan-2-carbonyl chloride} + \text{4-Aminoacetophenone} \xrightarrow{\text{Et}_3\text{N}} \text{Intermediate} \xrightarrow{\text{Phenoxymethyl bromide}} \text{Target Compound}

Reactivity Profile

  • Amide Group: Participates in hydrolysis under acidic/basic conditions, yielding carboxylic acid and aniline derivatives.

  • Acetyl Group: Susceptible to nucleophilic attack (e.g., reduction to alcohol or condensation reactions).

  • Furan Ring: May undergo electrophilic substitution or oxidation, though the phenoxymethyl group could sterically hinder such reactions .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight335.36 g/mol
logPEstimated ~3.5 (moderate lipophilicity)
SolubilityLow aqueous solubility; soluble in DMSO, DMF
Melting PointNot reported (decomposition likely)

Stability: Sensitive to prolonged exposure to light, moisture, and oxidizing agents due to the furan and acetyl groups .

Research Gaps and Future Directions

  • Biological Screening: Prioritize assays against Mycobacterium tuberculosis and multidrug-resistant bacteria.

  • Crystallography: Overcome crystallization challenges (e.g., using methyl esters) to resolve 3D structure .

  • SAR Studies: Modify the acetylphenyl and phenoxymethyl groups to optimize potency and solubility .

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